molecular formula C14H30O2 B13779616 1,1-Dibutoxyhexane CAS No. 93892-07-0

1,1-Dibutoxyhexane

Cat. No.: B13779616
CAS No.: 93892-07-0
M. Wt: 230.39 g/mol
InChI Key: XXIXJIRNHGJXBS-UHFFFAOYSA-N
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Description

1,1-Dibutoxyhexane is an organic compound with the molecular formula C14H30O2. It is a member of the acetal family, characterized by the presence of two alkoxy groups attached to the same carbon atom. This compound is known for its applications in various fields, including organic synthesis and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1-Dibutoxyhexane can be synthesized through the acetalization of hexanal with butanol in the presence of an acid catalyst. The reaction typically involves refluxing hexanal and butanol with a catalytic amount of p-toluenesulfonic acid. The reaction mixture is then purified through distillation to obtain the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts, such as Amberlyst-15, can enhance the efficiency of the process. The reaction is carried out under controlled temperature and pressure to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 1,1-Dibutoxyhexane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form hexanoic acid and butanol using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions are less common for acetals, but under specific conditions, the compound can be reduced to its corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the alkoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Hydrochloric acid in an aqueous medium.

Major Products Formed:

    Oxidation: Hexanoic acid and butanol.

    Reduction: Hexanol and butanol.

    Substitution: Hexane and butanol.

Scientific Research Applications

1,1-Dibutoxyhexane has several applications in scientific research:

    Organic Synthesis: It is used as a protecting group for aldehydes and ketones during multi-step synthesis.

    Biology: The compound can be used in the preparation of biologically active molecules.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals.

    Industry: this compound is used in the production of fragrances and flavors due to its pleasant odor.

Mechanism of Action

The mechanism of action of 1,1-dibutoxyhexane primarily involves its role as a protecting group in organic synthesis. The acetal formation protects the carbonyl group from unwanted reactions, allowing selective transformations to occur on other parts of the molecule. The compound can be deprotected under acidic conditions to regenerate the original carbonyl compound.

Comparison with Similar Compounds

    1,1-Dimethoxyhexane: Similar structure but with methoxy groups instead of butoxy groups.

    1,1-Diethoxyhexane: Contains ethoxy groups instead of butoxy groups.

    1,1-Dipropoxyhexane: Contains propoxy groups instead of butoxy groups.

Uniqueness: 1,1-Dibutoxyhexane is unique due to its longer alkyl chains, which can influence its physical properties, such as boiling point and solubility. The butoxy groups provide a balance between hydrophobicity and reactivity, making it suitable for specific applications in organic synthesis and industrial processes.

Properties

CAS No.

93892-07-0

Molecular Formula

C14H30O2

Molecular Weight

230.39 g/mol

IUPAC Name

1,1-dibutoxyhexane

InChI

InChI=1S/C14H30O2/c1-4-7-10-11-14(15-12-8-5-2)16-13-9-6-3/h14H,4-13H2,1-3H3

InChI Key

XXIXJIRNHGJXBS-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(OCCCC)OCCCC

Origin of Product

United States

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